![molecular formula C21H26N2O3 B7782747 Rauwolscine CAS No. 182509-57-5](/img/structure/B7782747.png)
Rauwolscine
Overview
Description
Rauwolscine is a methyl 17-hydroxy-20xi-yohimban-16-carboxylate.
rauwolscine is a natural product found in Alstonia constricta, Corynanthe johimbe, and other organisms with data available.
A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.
Scientific Research Applications
Alpha-2 Adrenergic Receptor Antagonist : Rauwolscine is used to characterize alpha-2 receptor binding in bovine cerebral cortex, where it acts as a specific and potent alpha-2 antagonist radioligand. It binds to both high and low affinity states of the alpha-2 receptor in brain membranes (Perry & U'prichard, 1981).
Binding to α2‐Adrenoceptors : Studies have shown that [3H]Rauwolscine binds to α2‐adrenoceptors in rat cerebral cortex, indicating its specificity and potency as an antagonist. This is evident in both crude and synaptosomal plasma membrane preparations (Diop, Dausse & Meyer, 1983).
Pharmacological Actions : Rauwolscine, identified as an alkaloid of Rauwolfia canescens, displays adrenolytic properties and has been studied for various pharmacological actions including its effects on the central nervous system, local anesthesia, and aphrodisiac activity (Kohli & De, 1956).
Effect on Blood Pressure : It has been observed that rauwolscine can annul the action of adrenaline on blood pressure, suggesting its potential use in hypertension management (Mukherjee, 1953).
Prostatic Hyperplasia Studies : Rauwolscine has been used to identify and characterize alpha-2 adrenergic receptors in prostate glands of men with benign prostatic hyperplasia, indicating its potential application in urology (Shapiro & Lepor, 1986).
Cerebral Aging and Ginkgo Biloba Extract : Research involving [3H]Rauwolscine binding to α2‐adrenoceptors in cerebral cortex and hippocampus of rats indicates changes during cerebral aging and the effect of Ginkgo biloba extract treatment (Huguet & Tarrade, 1992).
Binding to 5-HT1A Receptors : Studies show that [3H]Rauwolscine binds not only to α2-adrenoceptors but also to 5-HT1A receptors in human cerebral cortex, demonstrating its broader receptor affinity (Convents et al., 1989).
Vascular Tissue Responses : Rauwolscine induces contraction in vascular tissues such as the dog mesenteric artery, mediated through 5-hydroxytryptamine1-like receptors (Shimamoto et al., 1993).
Partial Agonist at 5-HT1A Receptors : Rauwolscine demonstrates partial agonist properties for the inhibition of adenylyl cyclase by recombinant human 5-HT1A receptors, indicating its complex interaction with serotonin receptors (Arthur, Casañas & Raymond, 1993).
Role in Intestinal Inflammation : The influence of rauwolscine on intestinal neurotransmission and motility in the context of experimental colitis has been investigated, suggesting its role in gastrointestinal disorders (Blandizzi et al., 2003).
properties
IUPAC Name |
methyl (1S,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17+,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGXFZZNTVWLAY-DIRVCLHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045608 | |
Record name | Rauwolscine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rauwolscine | |
CAS RN |
131-03-3, 182509-57-5 | |
Record name | Rauwolscine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yohimban-16-carboxylic acid, 17-hydroxy-, methyl ester, labeled with tritium, (16β,17α,20α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182509-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Yohimbine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rauwolscine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-YOHIMBINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4LJ7LU45W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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